molecular formula C12H12FN3O2S2 B11170808 4-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

4-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11170808
M. Wt: 313.4 g/mol
InChI Key: TZSXXCBVKXGOKY-UHFFFAOYSA-N
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Description

4-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors such as thiosemicarbazide with carbon disulfide under basic conditions to form the intermediate 1,3,4-thiadiazole.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through nucleophilic substitution reactions, where the thiadiazole intermediate is reacted with 2-methoxyethyl chloride in the presence of a base.

    Fluorination: The fluorine atom is introduced by reacting the intermediate with a fluorinating agent such as potassium fluoride.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxyethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and chloroform.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

    Pathways Involved: It affects various biochemical pathways, including oxidative stress response, apoptosis, and cell cycle regulation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • **N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives

Uniqueness

4-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of the fluorine atom and the methoxyethyl group, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C12H12FN3O2S2

Molecular Weight

313.4 g/mol

IUPAC Name

4-fluoro-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H12FN3O2S2/c1-18-6-7-19-12-16-15-11(20-12)14-10(17)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,17)

InChI Key

TZSXXCBVKXGOKY-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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